4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine is an organic compound that belongs to the thiazole class of heterocyclic compounds. This compound features a thiazole ring substituted with a 4-methoxyphenyl group and a phenethylamine moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the alkylation of the thiazole with phenethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyamphetamine
- 4-Methoxyphenylacetone
Uniqueness
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine is unique due to its specific structural features, such as the combination of a thiazole ring with a phenethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2OS/c1-21-16-9-7-15(8-10-16)17-13-22-18(20-17)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI Key |
KNJJDOOIIBTZHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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